molecular formula C18H22N2O2 B5563479 N~2~-(4-isopropoxyphenyl)-N~1~-(4-methylphenyl)glycinamide

N~2~-(4-isopropoxyphenyl)-N~1~-(4-methylphenyl)glycinamide

Cat. No. B5563479
M. Wt: 298.4 g/mol
InChI Key: KYELDATUAXEVOY-UHFFFAOYSA-N
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Description

“N~2~-(4-isopropoxyphenyl)-N~1~-(4-methylphenyl)glycinamide” is an amide compound, which consists of a glycinamide (a derivative of glycine, the simplest amino acid) attached to a 4-isopropoxyphenyl group at one end and a 4-methylphenyl group at the other end. Amides are common in a wide range of biological and synthetic materials .


Molecular Structure Analysis

The molecular structure of this compound would likely show typical amide characteristics, with the C-N-C and C=O bonds in a planar arrangement due to the resonance of the nitrogen lone pair with the carbonyl group .


Chemical Reactions Analysis

Amides can undergo a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents. The specific reactions that “N~2~-(4-isopropoxyphenyl)-N~1~-(4-methylphenyl)glycinamide” might undergo would depend on the reaction conditions and the other compounds present .

Scientific Research Applications

Anticonvulsant Activity and Sodium Channel Blocking

A study conducted by Unverferth et al. (1998) explored the synthesis of new 3-aminopyrroles, starting from corresponding acetophenone and glycine derivatives. This research highlighted the anticonvulsant activity of these compounds in various models, noting their significant activity and minimal neurotoxicity. Specifically, a compound identified as 4-(4-Bromophenyl)-3-morpholinopyrrole-2-carboxylic acid methyl ester exhibited potent anticonvulsant effects with an impressive oral ED50 of 2.5 mg/kg and no neurotoxicity at doses up to 500 mg/kg. This compound's mechanism involves blocking sodium channels in a frequency-dependent manner, suggesting potential applications in neurological disorders where sodium channel dysregulation is a factor (Unverferth et al., 1998).

Drug Delivery Systems

In the context of drug delivery, Poly(N-acryloyl glycinamide) has been studied for its ability to form gel-sol thermoresponsive systems in aqueous media. Boustta et al. (2014) demonstrated that these systems can transition from sol to gel at temperatures slightly above body temperature, making them ideal for delivering drugs through injection. The gels can rapidly solidify upon contact with body tissues, providing a versatile platform for administering various drugs, including neutral or ionic compounds soluble in aqueous media. This research indicates the potential of glycinamide derivatives in creating efficient drug delivery systems (Boustta et al., 2014).

Biosensors Development

The development of biosensors has also been an area of interest. A study by Karimi-Maleh et al. (2014) focused on creating a high-sensitivity biosensor using N-(4-hydroxyphenyl)-3,5-dinitrobenzamide-FePt/CNTs modified carbon paste electrode. This biosensor demonstrated potent electron mediating behavior and could detect glutathione and piroxicam simultaneously. Such biosensors have potential applications in medical diagnostics and environmental monitoring, indicating the versatile nature of glycinamide derivatives in sensor technology (Karimi-Maleh et al., 2014).

Synthesis of Medicinally Relevant Compounds

Glycinamide derivatives have been used in the synthesis of various medicinally relevant compounds. For instance, Wei Qun-chao (2013) conducted a study on the synthesis of N-methyl-N-(2-thiophenylmethyl)-N'-(4-methyl-2-thiazolyl) glycinamide, which was designed based on a previously discovered dipeptidyl peptidase IV (DPP-IV) inhibitor. This compound showed equivalent hypoglycemic activity to the parent compound, with an extended half-life, highlighting its potential as a therapeutic agent for diabetes (Wei Qun-chao, 2013).

Safety and Hazards

As with any chemical compound, handling “N~2~-(4-isopropoxyphenyl)-N~1~-(4-methylphenyl)glycinamide” would require appropriate safety precautions. Without specific toxicity data, it’s difficult to predict the exact hazards associated with this compound .

Future Directions

The potential applications and future directions for research on “N~2~-(4-isopropoxyphenyl)-N~1~-(4-methylphenyl)glycinamide” would depend on its biological activity and other properties. It could potentially be of interest in fields such as medicinal chemistry, materials science, or synthetic organic chemistry .

properties

IUPAC Name

N-(4-methylphenyl)-2-(4-propan-2-yloxyanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-13(2)22-17-10-8-15(9-11-17)19-12-18(21)20-16-6-4-14(3)5-7-16/h4-11,13,19H,12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYELDATUAXEVOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CNC2=CC=C(C=C2)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylphenyl)-2-(4-propan-2-yloxyanilino)acetamide

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